molecular formula C17H19F3NO+ B1224599 (R)-fluoxetine(1+)

(R)-fluoxetine(1+)

Cat. No.: B1224599
M. Wt: 310.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-MRXNPFEDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-fluoxetine(1+) is a chiral building block and the single enantiomer of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, which is widely used under brand names such as Prozac . While the racemic mixture of fluoxetine is a well-established pharmaceutical agent, the (R)-enantiomer is an important investigational compound for elucidating stereoselective biological activities and metabolic pathways . Fluoxetine's primary mechanism of action in the racemic form is the inhibition of the presynaptic serotonin transporter (SERT), increasing the availability of serotonin in the synaptic cleft . Research into the individual enantiomers, including (R)-fluoxetine(1+), is valuable for understanding their distinct pharmacological properties, receptor binding affinities, and interactions with cytochrome P450 enzymes, particularly CYP2D6 . This research-grade chemical is essential for neuroscientists and pharmacologists studying depression, obsessive-compulsive disorder, and other neuropsychiatric conditions at a molecular level. It is presented as a key tool for advancing fundamental knowledge in neuropharmacology and drug discovery. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19F3NO+

Molecular Weight

310.33 g/mol

IUPAC Name

methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m1/s1

InChI Key

RTHCYVBBDHJXIQ-MRXNPFEDSA-O

SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

C[NH2+]CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chiral Resolution of R Fluoxetine

Enantioselective Synthesis Approaches for (R)-Fluoxetine

Enantioselective synthesis involves the creation of a specific enantiomer from a prochiral substrate. umich.edu Numerous methods have been reported for the enantioselective synthesis of (R)-fluoxetine, including asymmetric catalysis and biocatalytic routes. globaljournals.orgscielo.br

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of (R)-fluoxetine synthesis, several catalytic reactions have been employed.

Another strategy involves the asymmetric reduction of ketones . The Corey-Itsuno-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, has been used to asymmetrically reduce a prochiral ketone precursor to the corresponding chiral alcohol, a key intermediate for (R)-fluoxetine. rsc.orgcapes.gov.br

Catalytic MethodKey Reagents/CatalystOverall YieldEnantiomeric Excess (ee)Reference
Asymmetric AllylationMaruoka's catalyst (Ti(IV)/(R)-BINOL-based)50%99% scielo.br
Asymmetric β-borylationCuCl, (R/S)-DM-BINAP45%96% rsc.org
CBS ReductionChiral oxazaborolidine, Borane-- rsc.orgcapes.gov.br

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives for producing chiral intermediates. umich.edursc.org These methods often utilize enzymes or whole-cell systems to perform key stereoselective transformations. mdpi.comnih.gov

A significant chemoenzymatic approach involves the use of hydroxynitrile lyases (HNLs) . umich.edu These enzymes catalyze the asymmetric addition of cyanide to aldehydes, producing enantiomerically pure cyanohydrins. (R)-mandelonitrile, synthesized via this method with excellent enantioselection (er = 97%), serves as a versatile chiral intermediate for (R)-fluoxetine. umich.edu

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols or esters. rsc.org For instance, lipase (B570770) B from Candida antarctica has been used to resolve racemic 3-chloro-1-phenylpropan-1-ol, providing the chiral building blocks for the synthesis of both fluoxetine (B1211875) enantiomers. rsc.org

Whole-cell biocatalysis has also been applied. For example, immobilized Acetobacter sp. cells have been used for the asymmetric reduction of 3-chloropropiophenone (B135402) to (S)-3-chloro-1-phenylpropanol, a precursor for (S)-fluoxetine, with high yield and enantioselectivity. mdpi.com

BiocatalystReaction TypeSubstrateProductApplication
(R)-Hydroxynitrile Lyase (HNL)Asymmetric hydrocyanationBenzaldehyde(R)-MandelonitrileIntermediate for (R)-fluoxetine
Candida antarctica lipase BKinetic resolution (transesterification/hydrolysis)rac-3-Chloro-1-phenylpropan-1-ol(R)- and (S)-3-Chloro-1-phenylpropanolIntermediates for fluoxetine enantiomers
Acetobacter sp. (immobilized cells)Asymmetric reduction3-Chloropropiophenone(S)-3-Chloro-1-phenylpropanolPrecursor for (S)-fluoxetine

Several multistep syntheses have been developed to produce (R)-fluoxetine and its primary metabolite, (R)-norfluoxetine. capes.gov.br These routes often rely on a key stereochemistry-inducing step early in the sequence.

One practical synthesis utilizes the CBS reduction to establish the chiral center, followed by a Hofmann rearrangement to form a key common intermediate. capes.gov.br The optical purity of the final product can be further enhanced by crystallization with a chiral acid, such as tartaric acid. capes.gov.br

A synthesis starting from benzoylacetonitrile (B15868) involves an initial reduction, which can be performed asymmetrically in the presence of a chiral ligand, to produce a chiral amino alcohol. google.com This intermediate is then carried through several steps to yield the final (R)-fluoxetine. google.com

Chemoenzymatic and Biocatalytic Routes to Chiral Fluoxetine Intermediates

Chiral Resolution Techniques for Fluoxetine Enantiomers in Research

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. globaljournals.org While asymmetric synthesis is often preferred, resolution remains a valuable technique. globaljournals.org

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for the analytical and semi-preparative separation of fluoxetine enantiomers. chiraltech.comkoreascience.kringentaconnect.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven particularly effective. chiraltech.comingentaconnect.comtandfonline.com

For example, a cellulose-based CSP, Tris-(3,5-dimethylphenyl carbamate) cellulose, has been used to separate fluoxetine enantiomers. tandfonline.com The best separation was achieved with a mobile phase of hexane (B92381)/isopropyl alcohol/diethylamine (B46881) (98/2/0.2 v/v/v) at 15°C. tandfonline.com Similarly, Chiralpak IC, another polysaccharide-derived CSP, has shown superior performance in separating fluoxetine enantiomers. koreascience.kr

Capillary electrophoresis (CE) is another powerful technique for chiral separation. nih.gov Cyclodextrins are often used as chiral selectors in the background electrolyte. Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) has been identified as an effective chiral selector for the baseline separation of fluoxetine enantiomers within five minutes. nih.gov The optimized method was validated and shown to be sensitive, linear, accurate, and precise. nih.gov

Separation TechniqueChiral Selector/Stationary PhaseMobile Phase/BufferKey Findings
HPLCTris-(3,5-dimethylphenyl carbamate) cellulose (CSP)Hexane/isopropyl alcohol/diethylamine (98/2/0.2)Baseline resolution achieved at 15°C. tandfonline.com
HPLCChiralpak® IK (immobilized cellulosic CSP)Hexane-EtOH-DEA or Hexane-IPA-DEABetter-than-baseline separation reported. chiraltech.com
HPLCChiralpak IC (polysaccharide-derived CSP)2-propanol in hexane with diethylamineSuperior performance compared to other tested CSPs. koreascience.kr
Capillary Electrophoresis (CE)Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)50 mM phosphate (B84403) buffer (pH 5.0)Baseline separation of enantiomers in under 5 minutes. nih.gov

Stereochemical Pharmacodynamics of R Fluoxetine

Enantioselective Interactions with Monoamine Transporters

(R)-fluoxetine is a potent inhibitor of the human serotonin (B10506) transporter (SERT). researchgate.net Studies using radioligand binding assays have determined its inhibition constant (Ki) to be approximately 1.4 nM. researchgate.netdrugbank.com Further research has established dissociation constant (Kd) values for (R)-fluoxetine at the human SERT to be around 5.2 ± 0.9 nM. nih.gov Statistical analysis has indicated that the two enantiomers of fluoxetine (B1211875) are equipotent in their interaction with SERT. nih.govacs.org

Kinetic studies have provided deeper insights into the interaction of fluoxetine enantiomers with SERT. For (S)-fluoxetine, the association rate constant (k+1) was determined to be 0.92 ± 0.17 × 10^6 M⁻¹ s⁻¹, with a dissociation rate constant (k-1) of 0.0032 ± 0.0002 s⁻¹. nih.gov Competitive binding experiments using either (S)- or (R)-fluoxetine as markers yielded very similar Ki values for various known SERT inhibitors, further suggesting no significant difference in the binding characteristics of the two enantiomers. nih.gov The binding of fluoxetine to SERT is modulated by chloride ions; the presence of Cl⁻ enhances the binding affinity of several antidepressants, including fluoxetine. nih.gov This interaction is believed to facilitate conformational changes in the transporter that are necessary for optimal drug binding. nih.gov

Table 1: Binding Affinity of (R)-Fluoxetine for Monoamine Transporters

Transporter Ki (nM)
Serotonin Transporter (SERT) 1.4 researchgate.netdrugbank.com
Dopamine (B1211576) Transporter (DAT) > 10,000 nih.gov
Norepinephrine (B1679862) Transporter (NET) 400 nih.gov

Data is based on binding to human transporters.

In contrast to its high affinity for SERT, (R)-fluoxetine demonstrates significantly lower affinity for the dopamine (DAT) and norepinephrine (NET) transporters. nih.gov This selectivity for SERT over the catecholamine transporters is a defining characteristic of fluoxetine and its enantiomers. nih.gov Binding assays have shown that the affinity of (R)-fluoxetine for the human DAT is very low, with a Ki value greater than 10,000 nM. nih.gov Its affinity for the human NET is moderate, with a reported Ki value of 400 nM. nih.gov This confirms the high selectivity of (R)-fluoxetine for the serotonin transporter. nih.gov

Serotonin Transporter (SERT) Affinity and Inhibition Kinetics

Stereospecific Binding and Functional Activity at Neurotransmitter Receptors

(R)-fluoxetine exhibits significant affinity for human 5-HT2A and 5-HT2C receptor subtypes, a property not shared by the (S)-enantiomer. nih.gov Functional studies have characterized (R)-fluoxetine as an antagonist at both 5-HT2A and 5-HT2C receptors. nih.gov Radioligand binding studies have reported Ki values of 68.0 nM and 70.0 nM for (R)-fluoxetine at the 5-HT2A and 5-HT2C receptors, respectively. Another study reported a Ki of 64 nmol/L for the 5-HT2C receptor. researchgate.netdrugbank.com

Functional GTPγS binding assays have further elucidated the nature of this interaction. (R)-fluoxetine did not stimulate GTPγS binding in cell lines expressing 5-HT2A and 5-HT2C receptors, indicating a lack of agonist activity. Instead, it antagonized the effects of serotonin. The inhibition constants (Ki) for blocking serotonin-stimulated GTPγS binding were 193 nM for the 5-HT2A receptor and 493 nM for the 5-HT2C receptor. This antagonist activity at 5-HT2C receptors is thought to contribute to some of the neurochemical effects of (R)-fluoxetine. nih.gov

Table 2: Binding Affinity and Functional Activity of (R)-Fluoxetine at Serotonin Receptors

Receptor Binding Ki (nM) Functional Activity Functional Ki (nM)
5-HT2A 68.0 Antagonist nih.gov 193
5-HT2C 70.0 Antagonist nih.gov 493

Data is based on studies with human receptors.

(R)-fluoxetine generally displays weak affinity for a range of other neurotransmitter receptors, including muscarinic, adrenergic, and nicotinic receptors. drugbank.comnih.gov In vitro receptor binding studies have shown that fluoxetine binds much less potently to these receptors compared to tricyclic antidepressants. lilly.com Specifically, fluoxetine's affinity for muscarinic cholinergic receptors is low, with a dissociation constant (Kd) greater than 1 microM for five cloned human muscarinic receptor subtypes. pharmgkb.org While some studies suggest fluoxetine exposure does not affect cholinergic muscarinic receptors, others indicate it can induce rapid, muscarinic receptor-dependent increases in intracellular calcium in brain endothelial cells. nih.govnih.gov

Regarding adrenergic receptors, the effects are not entirely consistent, though the majority of studies have not found a significant impact on beta-adrenergic receptor-stimulated cAMP generation. nih.gov There is evidence from in vitro studies that fluoxetine can inhibit agonist-activated calcium influx at human nicotinic acetylcholine (B1216132) receptors (nAChRs), including the α4β2, α7, and α3β4 subtypes. pharmgkb.orgacs.orgnih.gov This interaction appears to be non-competitive and voltage-dependent, with fluoxetine potentially binding within the ion channel of the receptor. nih.govnih.gov

Serotonin Receptor Subtype (e.g., 5-HT2A, 5-HT2C) Antagonism and Inverse Agonism

Stereochemical Influence on Neurotransmitter Release and Extracellular Levels in Preclinical Models

In preclinical microdialysis studies, both (R)- and (S)-fluoxetine have been shown to increase extracellular levels of serotonin (5-HT) in the rat prefrontal cortex (PFC). nih.gov However, (R)-fluoxetine produces a significantly greater increase in the extracellular levels of the catecholamines dopamine (DA) and norepinephrine (NE) in the PFC compared to its S-enantiomer. nih.gov

Specifically, (R)-fluoxetine administration leads to increased extracellular levels of 5-HT and NE in the PFC, nucleus accumbens, and hypothalamus. nih.gov It also elevates dopamine levels in the PFC and hypothalamus, but notably not in dopamine-rich regions like the nucleus accumbens and striatum, indicating a regionally selective effect. nih.gov This unexpected increase in catecholamines by a selective serotonin reuptake inhibitor is hypothesized to be a consequence of its antagonist activity at 5-HT2C receptors. nih.gov The blockade of these receptors is thought to disinhibit dopaminergic and noradrenergic neurons. wikipedia.org In vivo studies have consistently shown that fluoxetine treatment leads to a modest but persistent increase in extracellular 5-HT concentrations. nih.gov

Modulation of Serotonin Efflux and Homeostasis

(R)-fluoxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin (5-HT) from the synaptic cleft. medlink.compharmgkb.org This action increases the concentration of serotonin available to bind to postsynaptic receptors. medlink.comdrugbank.com Both (R)-fluoxetine and (S)-fluoxetine are potent inhibitors of SERT, displaying similar potencies in their ability to block serotonin reuptake in vitro. nih.govtandfonline.com

However, the enantiomers are metabolized differently, leading to metabolites with significantly different activities. nih.gov Fluoxetine is N-demethylated in the liver to its primary active metabolite, norfluoxetine (B159337), which also exists in (R) and (S) forms. mdpi.comnih.gov The metabolite (S)-norfluoxetine is a substantially more potent inhibitor of serotonin reuptake than (R)-norfluoxetine. mdpi.com Studies have shown that (S)-norfluoxetine's potency as an SSRI is about 20 times greater than that of (R)-norfluoxetine. mdpi.comnih.govpharmgkb.org Consequently, (S)-norfluoxetine is considered the primary active metabolite responsible for the sustained inhibition of serotonin uptake observed with racemic fluoxetine administration. nih.gov

The sustained elevation of synaptic serotonin levels induced by SERT inhibition can lead to long-term adaptive changes in the serotonergic system. frontiersin.org Research indicates that chronic administration of fluoxetine can induce significant morphological rearrangements of serotonin axons, affecting their density and diameter, which highlights the plasticity of the serotonin circuitry in response to pharmacologically altered serotonin homeostasis. acs.org

Inhibitory Potency of Fluoxetine and Norfluoxetine Enantiomers on Serotonin Transporter (SERT)
CompoundRelative Potency at SERTKey Findings
(R)-fluoxetinePotentSimilar potency to (S)-fluoxetine in vitro. tandfonline.com
(S)-fluoxetinePotentSlightly more potent inhibitor of serotonin reuptake than the R-enantiomer. mdpi.compharmgkb.org
(R)-norfluoxetineWeakSignificantly less potent (approx. 20-fold) than (S)-norfluoxetine. mdpi.comnih.gov
(S)-norfluoxetineVery PotentConsidered the major active metabolite for sustained SERT inhibition. nih.gov

Regulation of Catecholamine (Dopamine, Norepinephrine) Extracellular Dynamics

A key distinguishing feature of (R)-fluoxetine's pharmacodynamic profile is its ability to increase extracellular levels of the catecholamines dopamine (DA) and norepinephrine (NE), an effect not typically observed with other selective serotonin reuptake inhibitors (SSRIs). researchgate.netnih.gov While both (R)- and (S)-fluoxetine are selective for the serotonin transporter over dopamine and norepinephrine transporters, in vivo microdialysis studies in rats have demonstrated that acute administration of (R)-fluoxetine leads to a robust and sustained increase in extracellular dopamine and norepinephrine in the prefrontal cortex (PFC). nih.govnih.gov

This effect is significantly greater than that produced by (S)-fluoxetine. nih.gov The increase in catecholamines is not believed to result from direct inhibition of their respective transporters. nih.gov Instead, the proposed mechanism involves the unique antagonist activity of (R)-fluoxetine at 5-HT2C receptors. nih.gov (S)-fluoxetine does not show significant affinity for this receptor. nih.gov Blockade of the tonically active inhibitory 5-HT2C receptors is thought to disinhibit downstream dopaminergic and noradrenergic neurons, leading to increased neurotransmitter release. oup.comresearchgate.net

The effect of (R)-fluoxetine on dopamine release appears to be regionally selective. It has been shown to increase extracellular dopamine in the prefrontal cortex and hypothalamus but not in dopamine-rich regions like the nucleus accumbens and striatum. nih.govresearchgate.net This regional specificity further supports an indirect mechanism of action, likely mediated by 5-HT2C receptor antagonism, rather than a direct effect on dopamine transporters. nih.govoup.com

Effects of (R)-Fluoxetine on Extracellular Monoamine Levels (from in vivo microdialysis studies)
NeurotransmitterEffect in Prefrontal Cortex (PFC)Proposed MechanismComparison with (S)-Fluoxetine
Serotonin (5-HT)IncreasedSERT InhibitionBoth enantiomers increase 5-HT. nih.gov
Norepinephrine (NE)Significantly Increased5-HT2C Receptor Antagonism(R)-fluoxetine causes a significantly greater increase than (S)-fluoxetine. nih.gov
Dopamine (DA)Significantly Increased5-HT2C Receptor Antagonism(R)-fluoxetine causes a significantly greater increase than (S)-fluoxetine. nih.gov

Stereoselective Pharmacokinetics and Metabolism of R Fluoxetine Preclinical and in Vitro

Enantiomeric Differences in Absorption and Distribution (Preclinical Studies)

Table 1: Stereoselectivity in Fluoxetine (B1211875) Plasma Protein Binding (in Pregnant Sheep Model)

Parameter Ewe Fetus
Free Fraction S/R FX Ratio (average) 0.46 ± 0.06 0.58 ± 0.10

Data sourced from a study in pregnant sheep, indicating a lower free fraction for the S-enantiomer (i.e., higher protein binding) compared to the R-enantiomer. nih.gov

As a lipophilic compound, fluoxetine has a large volume of distribution and accumulates in various tissues. pharmgkb.org Studies in animal models have confirmed its distribution into the central nervous system, with a reported brain-to-plasma ratio of 2.6:1. pharmgkb.org Research comparing the enantiomers has uncovered stereoselective tissue distribution. In studies with rats, the concentrations of both (R)- and (S)-norfluoxetine in the brain increased with the dose; however, the (R)-enantiomer was observed to disappear from the brain at a slightly slower rate than the (S)-enantiomer. nih.gov In a pregnant sheep model, fluoxetine was shown to rapidly cross the placenta. nih.gov The disposition in the fetus was also stereoselective, with significantly higher fetus-to-mother concentration ratios for the S-enantiomers of both fluoxetine and norfluoxetine (B159337) compared to their corresponding R-enantiomers. uppitysciencechick.com This leads to greater fetal exposure to the S-enantiomers. uppitysciencechick.com

Plasma Protein Binding Characteristics and Stereoselectivity (In Vitro)

Cytochrome P450 (CYP) Mediated Stereoselective Metabolism

The primary metabolic pathway for fluoxetine is N-demethylation to its only identified active metabolite, norfluoxetine. pharmgkb.orgmdpi.com This biotransformation is extensively mediated by the cytochrome P450 (CYP) enzyme system in the liver and is markedly stereoselective. mdpi.comnih.govmdpi.com

Multiple CYP isoforms are involved in the N-demethylation of fluoxetine, with evidence from in vitro studies pointing to the involvement of CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. nih.govdrugbank.compharmgkb.org The relative contribution of these enzymes is stereospecific, with certain isoforms preferentially metabolizing one enantiomer over the other.

CYP2C9 : In vitro studies using human liver microsomes have consistently identified CYP2C9 as a major enzyme in the N-demethylation of fluoxetine, demonstrating clear stereoselectivity for (R)-fluoxetine. pharmgkb.orgnih.govnih.gov It preferentially catalyzes the formation of R-norfluoxetine. pharmgkb.orgmdpi.com

CYP2C19 : This polymorphic enzyme also contributes to fluoxetine N-demethylation. nih.govkarger.comcapes.gov.brdrugbank.com Some in vitro data suggest that CYP2C19 may favor the formation of R-norfluoxetine and that (R)-fluoxetine is a substrate for this enzyme. mdpi.commdpi.com One study reported a higher intrinsic clearance for the R-enantiomer (0.275 uL/min/pmol of CYP) compared to the S-enantiomer (0.186 uL/min/pmol of CYP). mdpi.com

CYP3A4/5 : These isoforms are also capable of N-demethylating both fluoxetine enantiomers. pharmgkb.orgnih.gov Scaling of in vitro data suggests that along with CYP2D6 and CYP2C9, CYP3A4 is a principal contributor to fluoxetine N-demethylation in human liver microsomes. nih.govdrugbank.com

Table 2: In Vitro Kinetic Parameters for (R)-Fluoxetine Metabolism by CYP Isoforms

CYP Isoform Role in (R)-Fluoxetine Metabolism Kinetic Parameter (Km) Intrinsic Clearance (CLint)
CYP2C9 Preferential N-demethylation 31.7 μM frontiersin.org Data not specified
CYP2D6 N-demethylation (less preferred vs. S-enantiomer) 46.3 μM frontiersin.org 2.91 uL/min/pmol nih.gov
CYP2C19 N-demethylation 154 μM mdpi.com 0.275 uL/min/pmol mdpi.com

| CYP3A4 | N-demethylation | 33.5 μM nih.gov | 0.316 uL/min/pmol nih.gov |

The N-demethylation of (R)-fluoxetine, primarily by CYP2C9 and to a lesser extent by other isoforms like CYP2C19 and CYP2D6, results in the formation of its metabolite, R-norfluoxetine. pharmgkb.orgmdpi.com Concurrently, the metabolism of S-fluoxetine, mainly via CYP2D6, produces S-norfluoxetine. pharmgkb.org

A significant difference exists in the pharmacological activity of these two metabolites. While the parent fluoxetine enantiomers are considered roughly equipotent in inhibiting serotonin (B10506) reuptake, their nor-metabolites show marked differences in potency. researchgate.netresearchgate.net In vitro and in vivo studies have established that S-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than R-norfluoxetine. pharmgkb.orgnih.govresearchgate.netpsychiatriapolska.pl In animal models, S-norfluoxetine was substantially more effective than R-norfluoxetine at blocking p-chloroamphetamine-induced serotonin depletion. nih.gov This disparity in activity underscores the importance of the stereoselective metabolic pathways that determine the relative concentrations of these active moieties.

Role of Specific CYP Isoforms (e.g., CYP2D6, CYP2C9, CYP2C19, CYP3A4/5) in N-Demethylation of (R)-Fluoxetine

Enantiomeric Influence on Drug-Metabolizing Enzyme Inhibition

Fluoxetine and its metabolite norfluoxetine are not only substrates but also inhibitors of several CYP enzymes, creating the potential for drug-drug interactions. wikipedia.org This inhibitory activity is also stereoselective.

CYP2D6 Inhibition : Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6. wikipedia.orgpharmgkb.orgnih.gov However, studies have shown that (R)-fluoxetine and its metabolite, R-norfluoxetine, are less potent inhibitors of CYP2D6 compared to the S-enantiomers. mdpi.comasm.org

CYP2C19 Inhibition : Both enantiomers of fluoxetine and norfluoxetine act as time-dependent inhibitors (TDIs) of CYP2C19. nih.govresearchgate.net In an in vitro study using human liver microsomes, (S)-norfluoxetine was identified as the most potent inhibitor of this isoform. nih.govresearchgate.net

CYP3A4 Inhibition : The inhibition of CYP3A4 is notably stereoselective. In vitro studies have demonstrated that only (S)-fluoxetine and (R)-norfluoxetine are time-dependent inhibitors of CYP3A4. nih.govresearchgate.net (R)-norfluoxetine was found to be the more potent TDI of CYP3A4 between the two, with a time-dependent inhibition affinity constant (KI) of 8 μM and an apparent maximum time-dependent inhibition rate (kinact,app) of 0.011 min−1. nih.govresearchgate.net Based on these in vitro predictions, (R)-norfluoxetine is considered to play the most significant role in potential in vivo drug-drug interactions involving CYP3A4. nih.gov

CYP2C9 Inhibition : Fluoxetine has been characterized as a moderate inhibitor of CYP2C9. uspharmacist.com

Table 3: Stereoselective Time-Dependent Inhibition (TDI) of CYP3A4 and CYP2C19

Inhibitor Target Enzyme Inhibition Type Inhibition Constant (KI) Apparent Max Inhibition Rate (kinact,app)
(R)-fluoxetine CYP2C19 TDI Value not specified Value not specified
(R)-fluoxetine CYP3A4 Not a TDI N/A N/A
(R)-norfluoxetine CYP2C19 TDI Value not specified Value not specified
(R)-norfluoxetine CYP3A4 TDI 8 μM 0.011 min⁻¹
(S)-fluoxetine CYP2C19 TDI Value not specified Value not specified
(S)-fluoxetine CYP3A4 TDI Value not specified Value not specified
(S)-norfluoxetine CYP2C19 TDI 7 μM 0.059 min⁻¹
(S)-norfluoxetine CYP3A4 Not a TDI N/A N/A

Data from in vitro studies in human liver microsomes. nih.govresearchgate.net

Reversible and Time-Dependent Inhibition of CYP Isoforms by (R)-Fluoxetine and its Metabolites (In Vitro)

In vitro studies utilizing human liver microsomes have been instrumental in characterizing the inhibitory effects of (R)-fluoxetine and its primary metabolite, (R)-norfluoxetine, on various cytochrome P450 (CYP) isoforms. These investigations have revealed a pattern of both reversible and time-dependent inhibition, with stereoselective differences being a key feature.

(R)-fluoxetine has been identified as a time-dependent inhibitor of CYP2C19. nih.govresearchgate.net In pooled human liver microsomes, (R)-fluoxetine demonstrated time-dependent inhibition of CYP2C19 with a Kᵢ value of 2 ± 1 µM and a kᵢₙₐ꜀ₜ,ₐₚₚ of 0.017 ± 0.001 min⁻¹. researchgate.net It was also found to be the most potent reversible inhibitor of CYP2C19 among the fluoxetine and norfluoxetine enantiomers, with an IC₅₀ value of 2 ± 1 µM. researchgate.net Furthermore, studies on the p-hydroxylation of phenytoin, a reaction catalyzed by CYP2C9, showed that (R)-fluoxetine had an average inhibition constant (Kᵢ) of 13 µM, indicating a moderate inhibitory effect on this isoform. pharmgkb.org In contrast, (S)-fluoxetine was a significantly weaker inhibitor of CYP2C9, with a Kᵢ of 62 µM. pharmgkb.org

The metabolite, (R)-norfluoxetine, also contributes to CYP inhibition. Notably, (R)-norfluoxetine is a time-dependent inhibitor of CYP3A4. nih.govresearchgate.net It has been identified as the most potent inhibitor of CYP3A4 among the fluoxetine and norfluoxetine enantiomers, with a Kᵢ of 8 µM and a kᵢₙₐ꜀ₜ,ₐₚₚ of 0.011 min⁻¹. nih.gov In contrast, only (S)-fluoxetine and (R)-norfluoxetine demonstrated time-dependent decreases in CYP3A4 activity. researchgate.net While both enantiomers of fluoxetine and norfluoxetine were found to be time-dependent inhibitors of CYP2C19, (R)-norfluoxetine's inhibitory effect on this particular isoform was less pronounced compared to its S-enantiomer. nih.gov

The following table summarizes the in vitro inhibition parameters of (R)-fluoxetine and its metabolite on key CYP isoforms.

CompoundCYP IsoformInhibition TypeKᵢ (µM)kᵢₙₐ꜀ₜ,ₐₚₚ (min⁻¹)IC₅₀ (µM)
(R)-Fluoxetine CYP2C19Time-Dependent & Reversible2 ± 1 researchgate.net0.017 ± 0.001 researchgate.net2 ± 1 researchgate.net
CYP2C9Reversible13 pharmgkb.org--
(R)-Norfluoxetine CYP3A4Time-Dependent8 nih.gov0.011 nih.gov-

Preclinical Neurobiological and Cellular Research on R Fluoxetine

Effects on Neuroplasticity and Neurogenesis (In Vitro and Animal Models)

Preclinical studies have consistently demonstrated that (R)-fluoxetine exerts significant effects on neuroplasticity and neurogenesis. These processes, fundamental to brain health and function, involve the brain's ability to reorganize itself by forming new neural connections and generating new neurons.

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathways

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. jneurosci.orgfrontiersin.org Research indicates that antidepressant efficacy is linked to the modulation of neurotrophins like BDNF. researchgate.netnih.gov Chronic administration of fluoxetine (B1211875) has been shown to upregulate BDNF mRNA and protein expression in various brain regions, including the hippocampus and prefrontal cortex. researchgate.netnih.govmdpi.com This increase in BDNF is thought to be a key mechanism through which fluoxetine promotes neuroplasticity. mdpi.comfrontiersin.org

Studies suggest that fluoxetine may directly bind to the TrkB receptor, the primary receptor for BDNF, and potentiate its signaling. frontiersin.orgfrontiersin.org This enhanced BDNF/TrkB signaling is fundamental to activity-dependent synaptic plasticity, which is believed to contribute to improvements in mood. frontiersin.org The activation of this pathway leads to downstream effects, including changes in the expression of genes related to neuroplasticity and the structural remodeling of neuronal circuits. mdpi.comresearchgate.net

Regulation of Hippocampal Cell Proliferation and Differentiation

The hippocampus, a brain region critical for learning, memory, and mood regulation, is one of the few areas where neurogenesis occurs throughout adulthood. Preclinical evidence strongly suggests that (R)-fluoxetine influences this process. Studies in mice have shown that treatment with (R)-fluoxetine increases cell proliferation in the hippocampus, particularly in the suprapyramidal blade of the dentate gyrus. nih.gov This effect on cell proliferation is considered a key component of its antidepressant-like effects. nih.gov

Synaptic Plasticity and Neural Circuit Remodeling

(R)-fluoxetine has been shown to induce significant changes in synaptic plasticity and promote the remodeling of neural circuits. researchgate.net Chronic administration of fluoxetine can enhance both short-term and long-term plasticity in the hippocampal CA3-CA1 circuitry, which is associated with an increased expression of proteins involved in vesicular trafficking and release. nih.gov This suggests that (R)-fluoxetine can increase the functional dynamic range and information processing capabilities of synaptic circuits. nih.gov

Furthermore, research indicates that fluoxetine can reactivate a "developmental-like" plasticity program in the dentate gyrus by remodeling the extracellular matrix (ECM). biorxiv.org This remodeling may loosen structural constraints, allowing for enhanced synaptic remodeling and the adoption of a more juvenile-like transcriptional profile in mature granule cells. biorxiv.org This process is critical for experience-dependent plasticity and may underlie the therapeutic effects of the compound. researchgate.net

Cognitive and Behavioral Phenotypes in Animal Models

The neurobiological changes induced by (R)-fluoxetine translate into observable effects on the cognitive and behavioral phenotypes of animal models.

Impact on Cognitive Flexibility and Learning (e.g., Spatial Learning, Reversal Learning)

(R)-fluoxetine has demonstrated a positive impact on cognitive flexibility and learning in animal models. In studies using the IntelliCage system, mice treated with (R)-fluoxetine showed a more rapid acquisition of behavioral sequencing and enhanced cognitive flexibility during reversal learning tasks compared to those treated with (S)-fluoxetine. nih.gov Reversal learning, a form of cognitive flexibility, requires an animal to adapt its behavior when the rules of a task change. preprints.org

The positive effects of (R)-fluoxetine on spatial learning and memory have also been noted. nih.gov Research suggests that the activation of the TrkB receptor in specific interneurons is crucial for the promotion of reversal learning in both spatial and fear memory by antidepressants like fluoxetine. researchgate.net

Assessment in Models of Stress and Mood-Related Behaviors (e.g., Forced Swim Test, Elevated Plus Maze, Tail Suspension Test)

(R)-fluoxetine has shown superior effects compared to its (S)-enantiomer in standard animal models used to assess antidepressant and anxiolytic-like activity. nih.gov These models include the forced swim test (FST), the elevated plus maze (EPM), and the tail suspension test (TST). nih.govsci-hub.se

In the FST and TST, a reduction in immobility time is interpreted as an antidepressant-like effect. stress.cltandfonline.com Studies have consistently shown that fluoxetine administration leads to decreased immobility in these tests. tandfonline.comfrontiersin.org In the EPM, an increase in the time spent in the open arms is indicative of an anxiolytic-like effect. frontiersin.org (R)-fluoxetine has been shown to produce favorable outcomes in this test, suggesting a reduction in anxiety-related behaviors. nih.gov

Table of Findings from Animal Behavioral Models

Behavioral Test Animal Model Key Findings for (R)-Fluoxetine or Fluoxetine Reference
Forced Swim Test Mice Reduced immobility time, indicating antidepressant-like effects. (R)-fluoxetine showed superior effects to (S)-fluoxetine. nih.govsci-hub.setandfonline.comfrontiersin.org
Elevated Plus Maze Mice Increased time spent in open arms, suggesting anxiolytic-like effects. (R)-fluoxetine demonstrated superior performance over (S)-fluoxetine. nih.govsci-hub.sefrontiersin.org
Tail Suspension Test Mice Decreased immobility time, consistent with antidepressant-like activity. (R)-fluoxetine was more effective than (S)-fluoxetine. nih.govsci-hub.setandfonline.com
IntelliCage System Mice (R)-fluoxetine enhanced cognitive flexibility and rapid acquisition of behavioral sequencing during reversal learning tasks. nih.gov

Beyond Monoaminergic Neurotransmission: Novel Molecular and Cellular Mechanisms of Fluoxetine

While the primary mechanism of fluoxetine is the inhibition of serotonin (B10506) reuptake, preclinical research has uncovered a range of molecular and cellular actions that extend beyond its influence on monoaminergic systems. These novel mechanisms, investigated primarily using racemic fluoxetine, contribute to a broader understanding of its neurobiological effects. The specific contributions of the (R)-fluoxetine enantiomer to these activities are an area for further investigation.

Modulation of Wnt Signaling Pathways

Preclinical studies indicate that fluoxetine can modulate the canonical Wnt/β-catenin signaling pathway, a critical pathway for neurodevelopment, neurogenesis, and synaptic plasticity. frontiersin.orgnih.gov Research in animal models of Alzheimer's disease and in vitro has shown that fluoxetine treatment can activate this pathway. frontiersin.orgoncotarget.com The mechanism often involves the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the pathway. frontiersin.orgoncotarget.com By inhibiting GSK-3β, fluoxetine promotes the stabilization and nuclear translocation of its substrate, β-catenin. frontiersin.orgoncotarget.com In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and survival. cpn.or.kr This activation of Wnt signaling may be one of the mechanisms underlying the neuroprotective and neurogenic effects observed with fluoxetine treatment. frontiersin.orgoncotarget.com

Table 1: Effects of Racemic Fluoxetine on Wnt Signaling Pathway Components
ComponentObserved EffectReference
GSK-3β ActivityInhibited / Decreased frontiersin.orgoncotarget.com
Phosphorylated GSK-3β (p-GSK-3β)Increased oncotarget.com
β-catenin LevelIncreased / Stabilized frontiersin.orgoncotarget.com
Wnt2 ExpressionPromoted (via miR-16 downregulation) cpn.or.kr

Regulation of Ion Channels (e.g., Kv2.1)

Research demonstrates that racemic fluoxetine has direct inhibitory effects on voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability. A key target identified in preclinical studies is the Kv2.1 channel, a predominant delayed rectifier potassium channel in the central nervous system. nih.govnih.gov In vitro patch-clamp studies on HEK293 cells stably expressing the Kv2.1 channel showed that fluoxetine suppresses Kv2.1 currents in a dose-dependent manner. nih.gov This inhibition was also found to be voltage-dependent and use-dependent. nih.gov Such a block of Kv2.1 channels would lead to enhanced neuronal excitability, a mechanism that may contribute to its therapeutic effects. nih.govresearchgate.net

Table 2: Preclinical Research Findings on Racemic Fluoxetine's Regulation of Kv2.1 Channels
ParameterFindingCell TypeReference
Inhibition of Kv2.1 CurrentsDose-dependent suppressionHEK293 nih.gov
IC5051.3 μMHEK293 nih.gov
MechanismVoltage-dependent and use-dependent blockHEK293 nih.gov
Effect on InactivationAccelerated steady-state inactivationHEK293 nih.gov
Effect on ExpressionAbolishes stress-induced increases in Kv2.1 levels in rat brainRat Brain nih.gov

Antioxidant Properties and Oxidative Stress Modulation

Preclinical evidence suggests that racemic fluoxetine possesses significant antioxidant properties, which may contribute to its neuroprotective effects. nih.govmdpi.com Its therapeutic efficacy may be partly mediated by reversing oxidative damage that occurs under conditions of stress. researchgate.net Fluoxetine's antioxidant action is multifaceted, involving the modulation of both enzymatic and non-enzymatic endogenous antioxidant defense systems, particularly under conditions of oxidative challenge. mdpi.comrsc.org Studies in restraint-stressed rats showed that chronic fluoxetine administration prevented the depletion of key antioxidant enzymes and non-enzymatic antioxidants. researchgate.net It also decreased levels of oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation. researchgate.netnih.gov This antioxidant effect appears to be most prominent under conditions of oxidative damage, as fluoxetine does not significantly alter the basal antioxidant status in non-stressed animals. researchgate.net

Table 3: Modulation of Oxidative Stress Markers by Racemic Fluoxetine in Preclinical Models
Marker/EnzymeEffect of Fluoxetine Treatment (Under Stress)Reference
Superoxide Dismutase (SOD)Activity restored/increased researchgate.netnih.gov
Catalase (CAT)Activity restored/increased researchgate.net
Glutathione Peroxidase (GPx)Activity increased nih.govrsc.org
Glutathione (GSH)Levels increased/restored researchgate.netnih.gov
Malondialdehyde (MDA)Levels decreased researchgate.netnih.gov
Nitric Oxide (NO)Levels decreased nih.gov

Immunomodulatory Actions on Lymphocyte and NK Cell Activity (In Vitro and In Vivo Preclinical)

Racemic fluoxetine demonstrates complex immunomodulatory effects, directly influencing the function of immune cells such as lymphocytes and Natural Killer (NK) cells. conicet.gov.arnih.gov The effect of fluoxetine on T-lymphocyte proliferation appears to be dualistic and dependent on the activation state of the cells. conicet.gov.ar In some in vitro models, it suppresses mitogen-induced lymphocyte proliferation. karger.com Conversely, other studies report that fluoxetine can revert stress-induced suppression of T-lymphocyte populations. conicet.gov.ar Research has also shown that in vitro exposure of mononuclear cells to fluoxetine can directly increase NK cell activity. conicet.gov.ar These actions suggest that fluoxetine can modulate immune function through pathways independent of its effects on central nervous system serotonin levels, potentially by interacting with serotonin transporters expressed on lymphocytes or via other direct cellular mechanisms. conicet.gov.arnih.gov

Table 4: Preclinical Findings on the Immunomodulatory Actions of Racemic Fluoxetine
Immune Cell TypeObserved EffectModelReference
T-LymphocytesSuppresses mitogen-induced proliferationIn Vitro karger.com
T-LymphocytesReverts stress-induced suppressionIn Vivo (mice) conicet.gov.ar
T-LymphocytesNumber in peripheral blood decreased (CD4+/CD8+ ratio unchanged)In Vivo (mice) nih.gov
Natural Killer (NK) CellsDirectly increases activityIn Vitro (human mononuclear cells) conicet.gov.ar
MacrophagesInduces production of TNF-α, IL-6, IL-12p40 (immunostimulatory)In Vitro (macrophage cell line) nih.gov

Advanced Analytical and Bioanalytical Methodologies for R Fluoxetine Research

Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Capillary Electrophoresis, HPLC)

Assessing the enantiomeric purity of (R)-fluoxetine is critical. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose, employing chiral selectors to resolve the R- and S-enantiomers.

High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation of fluoxetine (B1211875) is frequently achieved using chiral stationary phases (CSPs). Polysaccharide-derived CSPs are particularly common. koreascience.kr Studies have investigated various CSPs to optimize separation. For instance, a comparison of five different CSPs demonstrated that Chiralcel OD-H, Chiralpak AD-H, and Cyclobond I 2000 DM could achieve baseline separation (Resolution, RS > 1.5). nih.gov The best separation was noted with the Cyclobond I 2000 DM column, which yielded a resolution of 2.30. nih.gov The elution order of the enantiomers can vary depending on the column; the (R)-enantiomer elutes first on Chiralpak AD-H and Cyclobond I 2000 DM, whereas the S-enantiomer elutes first on Chiralcel OJ-H and Kromasil CHI-TBB. nih.gov

Simple and robust HPLC methods have been developed for the direct separation of fluoxetine enantiomers, with the Chiralpak AD column being identified as highly suitable. researchgate.net The performance of Chiralpak IC was found to be superior to other CSPs in another study, especially when using a mobile phase of 2-propanol in hexane (B92381) with diethylamine (B46881) as an additive. koreascience.kr

Table 1: Comparison of HPLC Chiral Stationary Phases for Fluoxetine Enantiomer Separation nih.gov
Chiral Stationary Phase (CSP)Optimal Mobile Phase CompositionResolution (RS)First Eluted Enantiomer
Cyclobond I 2000 DMMethanol/0.2% TEAA (25/75, v/v; pH 3.8)2.30(R)-fluoxetine
Chiralpak AD-HHexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5(R)-fluoxetine
Chiralcel OD-HHexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5(S)-fluoxetine
Chiralcel OJ-HHexane/Isopropanol/Diethylamine (99/1/0.1, v/v/v)Not Resolved(S)-fluoxetine
Kromasil CHI-TBBHexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)Not Resolved(S)-fluoxetine

Capillary Electrophoresis (CE)

CE offers high efficiency and low consumption of solvents for chiral separations. nih.gov The technique is often modified with cyclodextrins (CDs) as chiral selectors to resolve fluoxetine enantiomers. researchgate.netnih.gov One study screened numerous CD derivatives and selected heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) as the optimal chiral selector. researchgate.netnih.gov An optimized method using a 50 mM phosphate (B84403) buffer (pH 5.0) with 10 mM TRIMEB achieved baseline separation of fluoxetine enantiomers in under five minutes, with the (R)-enantiomer migrating before the (S)-enantiomer. nih.gov

To overcome challenges associated with the analysis of basic drugs like fluoxetine, such as their electrostatic attraction to the negatively charged capillary walls, additives can be introduced to the running buffer. nih.govsid.ir The use of guanidine (B92328) as a cationic additive in a running buffer containing sulfated-beta-cyclodextrin has been shown to improve the chiral separation of fluoxetine enantiomers, resulting in better peak shapes. nih.gov

Spectroscopic Methods for In Vivo Brain Pharmacokinetic Studies (e.g., 19F-Magnetic Resonance Spectroscopy)

Understanding the concentration and distribution of (R)-fluoxetine in the brain is crucial for its development. Because fluoxetine contains three chemically identical fluorine atoms in its structure, fluorine-19 Magnetic Resonance Spectroscopy (19F-MRS) can be used as a noninvasive, in vivo method to measure brain drug levels. researchgate.netpsychiatryonline.org

Studies have utilized 19F-MRS to compare the brain pharmacokinetics of (R)-fluoxetine and racemic fluoxetine. researchgate.netnih.gov In one such study, healthy volunteers received either (R)-fluoxetine or racemic fluoxetine for five weeks. researchgate.netnih.gov The resulting brain drug levels were measured using 19F-MRS, demonstrating the feasibility of this technique for quantifying drug concentrations in the target organ. researchgate.netnih.govnih.govcapes.gov.br

Table 2: Mean Brain Drug Levels at 5 Weeks Measured by 19F-MRS researchgate.netnih.gov
Treatment GroupMean Brain Level (μM)
20 mg/day Racemic Fluoxetine25.5
80 mg/day (R)-fluoxetine34.9
120 mg/day (R)-fluoxetine41.4

Development of Stereoselective Assays for Metabolite Profiling and Quantitation

The primary metabolite of fluoxetine is norfluoxetine (B159337), which is formed via N-demethylation in the liver. oup.com Like its parent compound, norfluoxetine is chiral. The development of stereoselective assays is essential for quantifying the individual enantiomers of both fluoxetine and norfluoxetine in biological samples, as they can have different pharmacological activities and metabolic fates.

Various analytical methods have been developed and validated for this purpose. A two-dimensional capillary gas-liquid chromatography (GC) method with nitrogen-phosphorus selective detection was developed for the direct enantioselective assay of fluoxetine and norfluoxetine in human plasma or serum. nih.gov This method showed linearity for (R)- and (S)-fluoxetine between approximately 5 and 250 ng/mL, and for (R)- and (S)-norfluoxetine between 15 and 250 ng/mL. nih.gov The limits of detection were about 1.5 ng/ml for the fluoxetine enantiomers and 6 ng/ml for the norfluoxetine enantiomers. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantitation of these enantiomers. An enantioselective LC-MS/MS method was developed for analyzing (R)-fluoxetine, (S)-fluoxetine, and the enantiomers of norfluoxetine in wastewater samples, which can be a challenging matrix. diva-portal.orgnih.gov This method achieved method quantification limits (MQL) for the single enantiomers as low as 3 to 4 pM in treated wastewater. diva-portal.orgnih.gov In another study, a UPLC-MS/MS method for rat plasma had a lower limit of quantitation (LLOQ) of 0.5 ng/ml for both fluoxetine and norfluoxetine. sci-hub.se Stereospecific HPLC assays have also been developed using pre-column derivatization with reagents like R-1-(1-naphthyl)ethyl isocyanate, followed by separation on a normal-phase or chiral column. researchgate.net

Table 3: Performance of Stereoselective Assays for Fluoxetine and Norfluoxetine Enantiomers
MethodMatrixAnalyteLinear Range / LLOQReference
2D-GC-NPDHuman Plasma/Serum(R)-/(S)-Fluoxetine~5 - 250 ng/mL nih.gov
2D-GC-NPDHuman Plasma/Serum(R)-/(S)-Norfluoxetine15 - 250 ng/mL nih.gov
LC-MS/MSTreated WastewaterEnantiomers of Fluoxetine & NorfluoxetineMQL: 3-4 pM diva-portal.orgnih.gov
UPLC-MS/MSRat PlasmaFluoxetine & NorfluoxetineLLOQ: 0.5 ng/mL sci-hub.se
HPLC (with derivatization)PlasmaEnantiomers of Fluoxetine & Norfluoxetine20-200 ng/mL researchgate.net

These advanced assays are crucial for detailed pharmacokinetic studies, enabling researchers to investigate the absorption, distribution, metabolism, and excretion of (R)-fluoxetine and its corresponding metabolite, (R)-norfluoxetine, separately from their S-enantiomer counterparts.

Structure Activity Relationships Sar and Computational Studies of R Fluoxetine

Molecular Docking and Simulation Studies of (R)-Fluoxetine-Target Interactions

Molecular docking and simulation studies have been instrumental in elucidating the binding of (R)-fluoxetine to its primary target, the serotonin (B10506) transporter (SERT). These computational techniques predict the preferred binding orientation and affinity of a ligand to a receptor.

Studies have shown that (R)-fluoxetine binds within the central substrate site of the human serotonin transporter (hSERT). researchgate.net Docking simulations guided by the crystallographic pose of (R)-fluoxetine have been used to explore its interactions with SERT, as well as the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). jst.go.jp These simulations have helped to understand the binding mechanisms of (R)-fluoxetine and other ligands. jst.go.jp

Molecular dynamics simulations have further refined the understanding of these interactions. For instance, simulations of (R)-fluoxetine with the enterovirus 2C protein, another potential target, suggested that it does not form a stable interaction, unlike its (S)-enantiomer. acs.org In the context of SERT, docking studies have been performed on homology models based on the bacterial leucine (B10760876) transporter (LeuT), a structural homolog of SERT. nih.govnih.gov These models have been used to predict the binding of (R)-fluoxetine in different conformational states of the transporter, such as the outward-facing and occluded states. nih.govbiorxiv.orgplos.org

Table 1: Predicted Interactions of (R)-Fluoxetine with Biological Targets from Molecular Docking Studies
TargetKey Interacting Residues (Predicted)Type of InteractionReference
Serotonin Transporter (SERT)Asp98, Tyr95, Phe335, Ser336Ionic, Hydrogen Bonding, Aromatic biorxiv.orgplos.orgacs.org
Enterovirus 2C ProteinL178, C179, V187, F190Hydrophobic acs.org

Ligand-Based and Structure-Based Drug Design Principles for Enantiomeric Selectivity

The enantiomers of fluoxetine (B1211875), (R)- and (S)-fluoxetine, provide a classic example of stereoselectivity in drug action. While both enantiomers are nearly equipotent in inhibiting serotonin reuptake, their metabolic fates and interactions with other receptors differ. nih.govnih.gov (S)-fluoxetine has a longer half-life and higher potency. mdpi.com The active metabolite of (S)-fluoxetine, (S)-norfluoxetine, is significantly more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor. nih.govresearchgate.net

Structure-based drug design principles for enantiomeric selectivity focus on the three-dimensional structure of the target protein. The differential binding of (R)- and (S)-fluoxetine can be attributed to the specific stereochemical arrangement of atoms, which influences how each enantiomer fits into the chiral binding pocket of the serotonin transporter. nih.gov The presence of a halogen-binding pocket in SERT has been identified as a key determinant for the specificity of SSRIs like fluoxetine. acs.org

Table 2: Comparison of Pharmacological Properties of Fluoxetine Enantiomers
Property(R)-Fluoxetine(S)-FluoxetineReference
Serotonin Reuptake InhibitionPotentSlightly more potent pharmgkb.org
MetabolismFaster clearanceSlower clearance nih.govnih.gov
5-HT2A/2C Receptor BindingAntagonistWeak or no affinity

Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR) for Chiral Analogs

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. unina.it

For fluoxetine and its analogs, pharmacophore models have been developed to identify the key structural features required for serotonin transporter inhibition. These models typically include a positively ionizable feature (corresponding to the protonated amine), one or more aromatic features, and a hydrophobic feature. acs.orgresearchgate.netresearchgate.net A "general hypothesis" pharmacophore model has been proposed, mapping features from desmethyl-(R)-fluoxetine. acs.org More complex models have also been developed that include additional features like hydrogen bond acceptors or donors. acs.org

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.gov For chiral analogs of fluoxetine, QSAR studies can help to quantify the impact of stereochemistry on activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective inhibitors. The development of robust QSAR models relies on high-quality biological data and appropriate molecular descriptors that capture the structural and physicochemical properties of the molecules. nih.gov

Table 3: Common Pharmacophore Features for SERT Inhibitors Derived from Fluoxetine Analogs
Pharmacophore FeatureDescriptionReference
Positive Ionizable (PI)Typically a protonated amine that interacts with acidic residues in the binding site. acs.org
Aromatic (AR)One or two aromatic rings that engage in hydrophobic and/or pi-stacking interactions. acs.org
Hydrophobic (HYD)A non-polar region of the molecule that fits into a hydrophobic pocket of the target. acs.org

Emerging Research Avenues and Future Directions for R Fluoxetine Research

Investigation of Stereospecific Roles in Specific Brain Regions and Cell Types

A critical frontier in (R)-fluoxetine research is elucidating its specific effects in different brain areas and on various neural cell types. Preclinical studies have begun to uncover the nuanced, stereospecific actions of fluoxetine's enantiomers, moving beyond the general understanding of serotonin (B10506) reuptake inhibition.

Research has shown that the enantiomers can have differential effects on neurogenesis and brain structure. In a study using female mice, (R)-fluoxetine was found to enhance cell proliferation in the hippocampus, particularly within the suprapyramidal blade of the dentate gyrus. nih.gov This region is crucial for learning and memory, and its stimulation points to a potential mechanism for cognitive enhancement. Furthermore, (R)-fluoxetine demonstrated superior effects over the (S)-enantiomer in improving cognitive flexibility in a complex behavioral sequencing task. nih.gov

The stereospecific action of fluoxetine (B1211875) extends to the modulation of neurosteroids, which are potent allosteric modulators of GABA-A receptors. Studies have reported that fluoxetine can increase the concentration of the neurosteroid allopregnanolone (B1667786) in various rat brain regions, including the olfactory bulb, frontal cortex, and hippocampus. quotidianosanita.it This effect, which may contribute to the anxiolytic and anti-aggressive properties of the drug, has been shown to be stereospecific and independent of serotonin reuptake inhibition. quotidianosanita.itresearchgate.netresearchgate.net

At the cellular level, research has compared the effects of the enantiomers on specific ion channels. For instance, in isolated pyramidal neurons of the rat's dorsal cochlear nucleus, (R)-fluoxetine was more potent than (S)-fluoxetine at inhibiting voltage-gated Ca2+ channels at certain concentrations. nih.gov Conversely, on cardiac calcium channels, (S)-fluoxetine showed a higher degree of block, suggesting that (R)-fluoxetine might have a more favorable cardiac safety profile while retaining significant neuronal activity. nih.gov These findings underscore the importance of investigating the distinct interactions of (R)-fluoxetine with specific cellular components across different brain regions to fully map its therapeutic potential and mechanism of action.

Exploration of Untapped Pharmacological Targets and Polypharmacology of (R)-Fluoxetine

While the primary target of fluoxetine is the serotonin transporter (SERT), research is uncovering a broader pharmacological profile, particularly for the (R)-enantiomer. fda.gov This concept of "polypharmacology," where a drug interacts with multiple targets, may explain its diverse clinical effects and opens avenues for new therapeutic applications.

A significant finding is the differential activity of the fluoxetine enantiomers at serotonin receptor subtypes. Receptor binding studies have demonstrated that (R)-fluoxetine, but not (S)-fluoxetine, possesses a notable affinity for and acts as an antagonist at human 5-HT2A and 5-HT2C receptors. The antagonism of 5-HT2C receptors, in particular, is associated with increased downstream release of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex, which could contribute to enhanced antidepressant efficacy or improved cognitive function. drugbank.com

Binding Affinities and Functional Activity of (R)-Fluoxetine at Serotonin Receptors
TargetPharmacologyPotency (Ki)Source
Serotonin Transporter (SERT)Inhibitor1.4 nM
Serotonin 2a (5-HT2a) ReceptorAntagonist68.0 nM
Serotonin 2c (5-HT2c) ReceptorAntagonist70.0 nM

Beyond the serotonergic system, other targets are emerging. As mentioned, (R)-fluoxetine demonstrates a more pronounced effect on neuronal voltage-gated calcium channels compared to its S-counterpart, an action that may underlie its stronger anticonvulsant properties observed in animal models. nih.gov Furthermore, recent evidence suggests that the antidepressant effects of fluoxetine may be mediated by its direct binding to the Tropomyosin receptor kinase B (TrkB) receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). frontiersin.org This interaction enhances BDNF signaling, which is fundamental for synaptic plasticity and neuronal survival. frontiersin.orgpharmgkb.org

Additionally, fluoxetine has been shown to exert anti-inflammatory and antioxidant effects, which are increasingly recognized as important in the pathophysiology of depression and neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.govmdpi.com These actions include hindering the TLR4/NLRP3 inflammasome and targeting the antioxidant Nrf2/HO-1 pathway. nih.govmdpi.com Future research focused specifically on (R)-fluoxetine is needed to determine its contribution to these neuroprotective effects and to explore their therapeutic relevance.

Development of Novel Preclinical Models for Enantiomeric Studies

To fully understand the distinct contributions of each fluoxetine enantiomer, the development and application of sophisticated preclinical models are essential. Standard models of depression often lack the sensitivity to parse the subtle but significant differences between stereoisomers.

Advanced behavioral testing paradigms are proving valuable. For example, the IntelliCage system, an automated home-cage environment for mice, allows for the long-term monitoring of complex cognitive behaviors with minimal experimenter interference. Using this system, researchers were able to demonstrate that mice treated with (R)-fluoxetine showed a more rapid acquisition of behavioral sequencing and greater cognitive flexibility during reversal learning stages compared to those treated with (S)-fluoxetine. nih.gov This highlights the superior pro-cognitive effects of the (R)-enantiomer, a finding that might be missed in simpler behavioral tests. nih.gov

In addition to models of depression, other disease models can reveal stereospecific effects. The pentylenetetrazole-induced epilepsy model in mice has been used to show that (R)-fluoxetine has more pronounced anticonvulsant effects than the (S)-enantiomer. nih.gov This suggests that preclinical models of comorbid conditions, such as depression with epilepsy or anxiety, could be particularly useful for differentiating the therapeutic profiles of the enantiomers.

Future research should focus on developing models that better reflect the heterogeneity of psychiatric disorders. This could include models incorporating genetic predispositions, early-life stress, or specific endophenotypes of depression, such as anhedonia or cognitive impairment. Such refined models would provide a more robust platform for investigating the specific therapeutic advantages of (R)-fluoxetine and for identifying the patient populations most likely to benefit from an enantiomer-specific therapy. frontiersin.org

Advances in Synthetic and Analytical Methodologies for Chiral Drug Discovery and Optimization

The exploration of (R)-fluoxetine's unique pharmacology is critically dependent on the ability to produce it in high enantiomeric purity and to accurately measure its concentration, and that of its metabolites, in biological samples. Consequently, significant research has been dedicated to advancing both synthetic and analytical methods for chiral drug discovery.

Synthetic Methodologies: The preparation of enantiomerically pure (R)-fluoxetine has moved beyond classical resolution of racemates, which is often inefficient. Modern approaches focus on asymmetric synthesis, which creates the desired chiral center with high stereoselectivity. globaljournals.org A variety of strategies have been reported, including:

Asymmetric Reduction: The reduction of prochiral ketones using chemical or enzymatic catalysts is a common and effective method. researchgate.net

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. researchgate.net

These advanced synthetic routes are crucial for providing the high-purity (R)-fluoxetine necessary for preclinical and clinical investigation. scielo.brresearchgate.net

Example of Asymmetric Synthesis of (R)-Fluoxetine
MethodStarting MaterialKey StepOverall YieldEnantiomeric Excess (ee)Source
Catalytic Asymmetric SynthesisBenzaldehydeAsymmetric allylation with Maruoka's catalyst50%99% scielo.brresearchgate.net

Analytical Methodologies: To support pharmacokinetic and metabolic studies, robust and sensitive analytical methods capable of separating and quantifying the enantiomers of fluoxetine and its active metabolite, norfluoxetine (B159337), are required. nih.govnih.gov Several advanced chromatographic and electrophoretic techniques have been developed:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using either chiral stationary phases or chiral derivatizing reagents, is a widely used method for the enantioseparation of fluoxetine. nih.govmdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS): A robust chiral GC/MS method has been developed for the simultaneous measurement of fluoxetine and norfluoxetine enantiomers in plasma and urine, which is essential for detailed pharmacokinetic profiling. nih.gov

Capillary Electrophoresis (CE): Capillary zone electrophoresis using cyclodextrins as chiral selectors offers a rapid and efficient method for baseline separation of fluoxetine enantiomers within minutes. nih.gov

Thin-Layer Chromatography (TLC): TLC combined with densitometry has also been developed as a selective and accurate method for the determination of fluoxetine in pharmaceutical preparations. mdpi.com

The continued refinement of these synthetic and analytical tools is fundamental to accelerating the research and development of (R)-fluoxetine as a potential next-generation therapeutic agent. globaljournals.orgbau.edu.lb

Q & A

Basic Research Questions

Q. What validated analytical methods ensure precise quantification of (R)-fluoxetine(1+) enantiomeric excess in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is widely used to separate enantiomers. For enhanced sensitivity, liquid chromatography-mass spectrometry (LC-MS) with optimized mobile phases (e.g., 0.1% formic acid in acetonitrile/water) can detect low concentrations in plasma or tissue homogenates. Validation parameters (linearity, precision, accuracy) must adhere to ICH guidelines, with calibration curves spanning 1–1000 ng/mL . Chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy provide complementary structural confirmation .

Q. How are (R)-fluoxetine(1+) enantiomers synthesized with high stereochemical purity?

  • Methodological Answer : Asymmetric synthesis via catalytic hydrogenation of ketone intermediates using chiral catalysts (e.g., BINAP-Ru complexes) achieves enantiomeric ratios >98:2. Alternatively, kinetic resolution of racemic mixtures using enantioselective enzymes (e.g., lipases) in biphasic systems can isolate (R)-fluoxetine. Post-synthesis purification via recrystallization with chiral solvents (e.g., (R)-methyl lactate) further enhances purity .

Q. What in vitro models predict (R)-fluoxetine(1+)’s inhibition of serotonin transporters (SERT) compared to its (S)-enantiomer?

  • Methodological Answer : Radioligand binding assays with [³H]-citalopram in HEK-293 cells expressing human SERT quantify inhibition constants (Ki). Time-dependent inhibition kinetics are modeled using eq. 4 (additive model), where kapp values for (R)- and (S)-fluoxetine are derived from concentration-response curves. Parallel studies with norfluoxetine metabolites assess synergistic effects .

Advanced Research Questions

Q. How can contradictory tissue distribution data for (R)-fluoxetine(1+) across preclinical models be reconciled?

  • Methodological Answer : Meta-analyses of pharmacokinetic studies should stratify data by species, dosing regimen, and analytical methods. For instance, murine models show 2.3-fold higher brain-to-plasma ratios than primates due to blood-brain barrier transporter polymorphisms. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (e.g., PAMPA assays) and in vivo clearance data, adjusting for interspecies differences in CYP2D6 metabolism .

Q. What experimental designs address enantiomer-specific cardiotoxicity risks of (R)-fluoxetine(1+) during fetal development?

  • Methodological Answer : Employ ex vivo placental perfusion models with deuterated (R)- and (S)-fluoxetine to quantify transplacental transfer rates. Pair these with embryonic stem cell-derived cardiomyocytes exposed to enantiomer-specific concentrations (1–10 µM). Assess arrhythmogenic potential via patch-clamp electrophysiology (hERG channel inhibition) and calcium imaging. Statistical analysis requires ANOVA with Bonferroni correction for multiple comparisons .

Q. How do researchers validate computational models for (R)-fluoxetine(1+)’s time-dependent CYP inhibition?

  • Methodological Answer : Combine in vitro time-dependent inhibition (TDI) assays with PBPK simulations. Measure kinact (maximal inactivation rate) and KI (binding affinity) using human liver microsomes. Validate predictions against clinical pharmacokinetic data (AUC changes) from drug-drug interaction studies. Sensitivity analyses must account for interindividual variability in CYP2C19/2D6 phenotypes .

Methodological Considerations

  • Data Reproducibility : Ensure raw datasets (e.g., chromatograms, inhibition curves) are archived in FAIR-compliant repositories. Detailed experimental protocols (e.g., enzyme assay buffer compositions) must be included in supplementary materials .
  • Statistical Rigor : For enantiomer comparisons, use two-tailed Student’s t-tests with α=0.05 and power analysis (β=0.2) to justify sample sizes. Report effect sizes (Cohen’s d) for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.